molecular formula C9H4F2O2 B8686733 4,7-Difluorobenzofuran-2-carbaldehyde

4,7-Difluorobenzofuran-2-carbaldehyde

Cat. No. B8686733
M. Wt: 182.12 g/mol
InChI Key: NOKVSPBIUHWUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Difluorobenzofuran-2-carbaldehyde is a useful research compound. Its molecular formula is C9H4F2O2 and its molecular weight is 182.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,7-Difluorobenzofuran-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Difluorobenzofuran-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4,7-Difluorobenzofuran-2-carbaldehyde

Molecular Formula

C9H4F2O2

Molecular Weight

182.12 g/mol

IUPAC Name

4,7-difluoro-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C9H4F2O2/c10-7-1-2-8(11)9-6(7)3-5(4-12)13-9/h1-4H

InChI Key

NOKVSPBIUHWUDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C=C(O2)C=O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

At a temperature of −78° C., 0.26 ml of oxalyl chloride was added to a mixture of 0.42 ml of dimethyl sulfoxide with 7 ml of dichloromethane, and the resulting solution was stirred at the same temperature for 3 minutes. At the same temperature, 272 mg of 4,7-difluoro-2-hydroxybenzofuran was added to the resulting mixture, and the resulting mixture was stirred for 40 minutes. After the addition of 1.2 ml of triethylamine to the reaction mixture, the temperature of the resulting mixture was raised to room temperature. The resulting mixture was further stirred at room temperature for 30 minutes, followed by the addition of water. The resulting mixture was extracted with ethyl acetate, and the organic layer was washed with brine, dried over anhydrous magnesium sulfate, and evaporated. The resulting residue was subjected to silica gel chromatography (developer: 5% ethyl acetate/n-hexane) to give 169 mg of the title compound as a colorless solid.
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
4,7-difluoro-2-hydroxybenzofuran
Quantity
272 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.2 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Oxazalyl chloride (0.26 ml) was added to 0.42 ml dimethyl sulfoxide and 7 ml dichloromethane at −78° C. and stirred for 3 minutes at the same temperature. 272 mg of the 4,7-difluoro-2-hydroxybenzofuran was added thereto at the same temperature and stirred for 40 minutes. After 1.2 ml triethylamine was added to the reaction mixture, the temperature was raised to room temperature, and the mixture was stirred at room temperature for 30 minutes. After water was added to the reaction mixture, it was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and then evaporated. The resulting residue was subjected to silica gel chromatography (developing solvent: 5% ethyl acetate/n-hexane) to give 169 mg of 4,7-difluorobenzofuran-2-carbaldehyde as a colorless solid.
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
4,7-difluoro-2-hydroxybenzofuran
Quantity
272 mg
Type
reactant
Reaction Step Two
Quantity
1.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Oxalyl chloride (0.26 ml) was added at −78° C. to dimethyl sulfoxide (0.42 ml) and dichloromethane (7 ml) and the resultant mixture was stirred at the same temperature for 3 min. Next, the 4,7-difluoro-2-hydroxybenzofuran (272 mg) was added to the mixture at the same temperature followed by stirring for 40 min. After adding triethylamine (1.2 ml) to the liquid reaction mixture, it was heated to room temperature and then stirred at room temperature for additional 30 min. Then water was added to the liquid reaction mixture followed by extraction with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (developing solvent: 5% ethyl acetate/n-hexane) to give 4,7-difluorobenzofuran-2-carbaldehyde (169 mg) as a colorless solid.
Quantity
0.26 mL
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
4,7-difluoro-2-hydroxybenzofuran
Quantity
272 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
1.2 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.